molecular formula C13H14N2 B1606689 1,3-di(2-pyridyl)propane CAS No. 15937-81-2

1,3-di(2-pyridyl)propane

Cat. No.: B1606689
CAS No.: 15937-81-2
M. Wt: 198.26 g/mol
InChI Key: UHPWYBATPHCMGD-UHFFFAOYSA-N
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Description

1,3-di(2-pyridyl)propane is an organic compound with the molecular formula C13H14N2 It consists of two pyridine rings connected by a three-carbon propyl chain

Scientific Research Applications

1,3-di(2-pyridyl)propane has several scientific research applications:

Biochemical Analysis

Biochemical Properties

Pyridine derivatives have been known to exhibit various pharmacological properties due to their diverse physiochemical properties like water solubility, weak basicity, chemical stability, hydrogen bond-forming ability, protein-binding capacity, cell permeability, and size of the molecules . These properties could potentially influence the role of 2-(3-Pyridin-2-ylpropyl)pyridine in biochemical reactions and its interactions with enzymes, proteins, and other biomolecules.

Cellular Effects

The cellular effects of 2-(3-Pyridin-2-ylpropyl)pyridine are currently unknown. It’s worth noting that pyridine derivatives have been shown to exhibit antimicrobial activity against microbial strains E. coli, B. mycoides and C. albicans

Molecular Mechanism

The molecular mechanism of action of 2-(3-Pyridin-2-ylpropyl)pyridine is not well-studied. Pyridine derivatives are known to participate in a variety of cellular processes. For instance, the aldehyde functional group in some pyridine derivatives is subject to nucleophilic attack, specifically by amines to form Schiff bases, which serve as bidentate ligands

Temporal Effects in Laboratory Settings

A study on a similar compound, 3-(pyridin-2-yl)triimidazotriazine, showed excitation-dependent fluorescence and phosphorescence under ambient conditions in both blended films and the crystalline phase . This suggests that 2-(3-Pyridin-2-ylpropyl)pyridine might also exhibit changes in its effects over time in laboratory settings.

Metabolic Pathways

Pyridine nucleotides are known to be involved in multiple cellular processes that maintain cell growth and metabolism

Transport and Distribution

A study on the transport of pyridine in coal particles showed that the swelling and slow-climbing swelling are characteristic of certain coal particles in pyridine at ambient temperature . This suggests that 2-(3-Pyridin-2-ylpropyl)pyridine might also have unique transport and distribution characteristics.

Subcellular Localization

Tools like DeepLoc 2.0 and SLPred have been developed to predict the subcellular localization of proteins . These tools could potentially be used to predict the subcellular localization of 2-(3-Pyridin-2-ylpropyl)pyridine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-di(2-pyridyl)propane typically involves the reaction of pyridine-2-carboxaldehyde with a suitable propylating agent. One common method is the use of Grignard reagents, where pyridine-2-carboxaldehyde reacts with a propylmagnesium halide to form the desired product. The reaction is usually carried out in an anhydrous solvent such as tetrahydrofuran (THF) under inert atmosphere conditions to prevent moisture from interfering with the reaction .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the compound can be achieved through techniques such as distillation or chromatography to ensure high purity for industrial applications .

Chemical Reactions Analysis

Types of Reactions

1,3-di(2-pyridyl)propane can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-di(2-pyridyl)propane is unique due to its dual pyridine structure connected by a propyl chain, which imparts distinct chemical and physical properties. This structural feature allows it to act as a versatile ligand in coordination chemistry and provides potential for diverse biological activities .

Properties

IUPAC Name

2-(3-pyridin-2-ylpropyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2/c1-3-10-14-12(6-1)8-5-9-13-7-2-4-11-15-13/h1-4,6-7,10-11H,5,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UHPWYBATPHCMGD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCCC2=CC=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20313881
Record name 2,2'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

198.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15937-81-2
Record name NSC278061
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=278061
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2,2'-Propane-1,3-diyldipyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20313881
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

To a flask were added 93 g of 2-picoline, 21 g of 2-vinylpyridine, 1 g of sodium and a trace of hydroquinone. The mixture was heated to 130 C under nitrogen for 2 hours. After cooling to 22 C, 200 ml of water were added and the mixture was extracted with 150 ml diethyl ether. After washing the diethyl ether layer twice with 100 ml of water, and twice with 50 ml of 10% sodium sulfite, the solvent was removed and the product was purified by vacuum distillation to give 7.5 g of a light yellow oil.
Quantity
93 g
Type
reactant
Reaction Step One
Quantity
21 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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